
1-Bromo-4-heptylbenzene
Overview
Description
1-Bromo-4-heptylbenzene is an organic compound with the molecular formula C13H19Br. It is a derivative of benzene, where a bromine atom is substituted at the para position of the benzene ring, and a heptyl group is attached to the fourth carbon atom. This compound is commonly used in organic synthesis and material science due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-heptylbenzene can be synthesized through various methods. One common approach involves the bromination of 4-heptyltoluene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the bromination of 4-heptyltoluene, followed by purification steps such as distillation and chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-heptylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation: The heptyl chain can be oxidized to form carboxylic acids or ketones.
Reduction: The benzene ring can undergo hydrogenation to form cyclohexane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products Formed:
Nucleophilic Substitution: 4-Heptylphenol, 4-Heptylbenzonitrile.
Oxidation: 4-Heptylbenzoic acid, 4-Heptylbenzaldehyde.
Reduction: 4-Heptylcyclohexane.
Scientific Research Applications
Organic Synthesis
1-Bromo-4-heptylbenzene is utilized as a key intermediate in organic synthesis. Its bromine atom serves as a versatile leaving group, facilitating nucleophilic substitution reactions. This property is particularly useful in the synthesis of more complex organic compounds.
- Halogen-Exchange Reactions : A notable method involves the halogen-exchange reaction of 4-bromo-heptylbenzene with n-butyllithium at low temperatures. This reaction can yield various derivatives that are essential for further chemical transformations .
- Synthesis of Liquid Crystals : The compound has been explored in the synthesis of liquid crystalline materials, which are critical for display technologies. Research indicates that derivatives of this compound can improve the switching speeds and thermal stability of liquid crystal displays .
Material Science
In material science, this compound is investigated for its potential use in developing new materials with unique properties.
- Liquid Crystals : The compound's structural characteristics make it a candidate for liquid crystal applications. Studies have shown that it can be incorporated into liquid crystal formulations to enhance performance characteristics such as thermal stability and optical clarity .
Biological Research
The biological applications of this compound are primarily linked to its role in pharmacological studies.
- Thyroid Hormone Receptor Studies : Research has demonstrated that derivatives of this compound can inhibit interactions between thyroid hormone receptors and coactivators. This inhibition is significant in understanding thyroid hormone signaling pathways and their implications in diseases such as cancer .
- Cytotoxicity Assessments : The compound has been tested for cytotoxic effects on various cancer cell lines. For instance, studies reported its impact on human osteosarcoma and thyroid cancer cells, providing insights into its potential as a therapeutic agent .
Case Study 1: Synthesis of Liquid Crystalline Materials
A study conducted by researchers focused on synthesizing new liquid crystalline compounds using this compound as a precursor. The results indicated improved thermal stability and switching speeds compared to traditional materials used in liquid crystal displays .
Case Study 2: Pharmacological Applications
In pharmacological research, compounds derived from this compound were tested for their ability to inhibit thyroid hormone receptor interactions. The findings showed significant inhibition rates, suggesting potential therapeutic applications in treating thyroid-related disorders .
Mechanism of Action
The mechanism of action of 1-Bromo-4-heptylbenzene involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. This property makes it a valuable intermediate in various synthetic pathways. The heptyl group provides hydrophobic characteristics, influencing the compound’s solubility and interaction with other molecules .
Comparison with Similar Compounds
- 1-Bromo-4-n-heptylbenzene
- 4-Heptylbromobenzene
- 1-Bromo-4-nonylbenzene
Comparison: 1-Bromo-4-heptylbenzene is unique due to its specific heptyl chain length, which imparts distinct physical and chemical properties compared to its analogs with shorter or longer alkyl chains. This uniqueness makes it suitable for specific applications in material science and organic synthesis .
Biological Activity
1-Bromo-4-heptylbenzene (CAS 76287-49-5) is an organic compound that belongs to the class of brominated aromatic hydrocarbons. Its structure consists of a heptyl chain attached to a bromobenzene ring, which influences its biological activities significantly. This article reviews the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₉Br |
Molar Mass | 255.19 g/mol |
Boiling Point | 190 °C |
Flash Point | 161 °C |
Density | 1.15 g/cm³ |
Refractive Index | 1.5170 - 1.5190 |
Pharmacological Potential
This compound is noted for its potential as a building block in the synthesis of biologically active compounds. It has been utilized in developing various pharmaceutical agents, particularly in synthesizing g-secretase inhibitors and antagonists for human receptors such as vanilloid receptor 1 and adenosine A1 receptor .
The biological activity of this compound can be attributed to its interaction with several biological targets:
- CYP Enzyme Inhibition : Research indicates that it may act as an inhibitor for certain cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism .
- BBB Permeability : The compound is classified as a blood-brain barrier (BBB) permeant, suggesting potential neuropharmacological applications .
Study on G-Secretase Inhibition
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of brominated compounds, including this compound, showed promising activity as g-secretase inhibitors, which are vital in Alzheimer's disease treatment . The study highlighted the compound's ability to modulate amyloid precursor protein processing.
Toxicity and Safety Profile
While exploring the safety profile, it was found that exposure to high concentrations can lead to skin irritation and respiratory issues. Recommended safety measures include using protective gear when handling the compound and ensuring proper ventilation to minimize inhalation risks .
Q & A
Q. What are the recommended synthetic routes for 1-Bromo-4-heptylbenzene, and how do reaction conditions influence yield?
Basic
The synthesis of this compound typically involves two primary routes:
- Direct Bromination : Bromination of 4-heptylbenzene using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeBr₃) under anhydrous conditions. This method requires precise temperature control (0–5°C) to minimize side reactions like polybromination .
- Cross-Coupling Reactions : Palladium-catalyzed coupling of 4-bromophenyl precursors with heptyl Grignard or organozinc reagents. Catalysts like Pd(PPh₃)₄ and ligands such as XPhos enhance selectivity .
Methodological Insight : Optimize catalyst loading (1–5 mol%) and solvent polarity (e.g., THF for Grignard reactions). Monitor reaction progress via TLC or GC-MS to prevent over-bromination or dehalogenation .
Q. How can researchers resolve contradictions in reported yields for this compound synthesis?
Advanced
Discrepancies in yields often arise from:
- Catalyst Degradation : Palladium catalysts may lose activity due to impurities or oxygen exposure. Use degassed solvents and inert atmospheres to stabilize catalytic systems .
- Competing Side Reactions : For bromination, higher temperatures (>10°C) promote dibromination. For coupling reactions, trace moisture can deactivate Grignard reagents.
- Analytical Variability : Yield calculations may differ based on purification methods (e.g., column chromatography vs. recrystallization). Standardize protocols using high-purity solvents and replicate conditions across labs .
Q. What purification techniques are most effective for isolating this compound?
Basic
- Distillation : Effective for removing low-boiling-point impurities. Use fractional distillation under reduced pressure (e.g., 80–100°C at 10 mmHg) .
- Recrystallization : Employ hexane/ethyl acetate mixtures to isolate crystalline product. Purity >95% is achievable with iterative recrystallization .
- Column Chromatography : Use silica gel with a non-polar eluent (e.g., hexane:DCM 9:1) to separate brominated byproducts .
Q. How does the heptyl chain influence the compound’s stability and reactivity in storage?
Advanced
- Thermal Stability : The heptyl group increases hydrophobicity but may reduce thermal stability. Store at –20°C under nitrogen to prevent decomposition .
- Light Sensitivity : UV-Vis studies show bromoarenes undergo photolytic debromination. Use amber vials and minimize light exposure during handling .
- Hydrolytic Stability : The electron-withdrawing bromine group enhances resistance to hydrolysis compared to chloro analogs. Confirm stability via NMR in CDCl₃ over 72 hours .
Q. What advanced applications does this compound have in materials science?
Advanced
- Liquid Crystal Synthesis : The heptyl chain promotes mesophase formation. Use Suzuki-Miyaura couplings to attach fluorinated aryl groups for tuning dielectric properties .
- Polymer Functionalization : Employ as a initiator in ATRP (Atom Transfer Radical Polymerization) for synthesizing block copolymers with controlled molecular weights .
Q. What safety protocols are critical for handling this compound?
Basic
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential alkyl halide toxicity .
- Ventilation : Perform reactions in fume hoods to prevent inhalation of bromine vapors .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose as halogenated waste .
Q. How can mechanistic studies elucidate the bromine substitution pattern in this compound?
Advanced
- Kinetic Isotope Effects (KIE) : Compare rates of bromination using deuterated vs. non-deuterated 4-heptylbenzene to probe electrophilic aromatic substitution mechanisms .
- Computational Modeling : DFT studies (e.g., B3LYP/6-31G*) can predict regioselectivity and transition states for bromination .
Q. What analytical methods validate the structure and purity of this compound?
Basic
- NMR Spectroscopy : ¹H NMR (CDCl₃) should show a singlet for the para-bromine (δ 7.3–7.5 ppm) and multiplet splitting for the heptyl chain (δ 0.8–1.5 ppm) .
- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 257 [M+H]⁺ .
- Elemental Analysis : Confirm Br content (±0.3% of theoretical value) .
Properties
IUPAC Name |
1-bromo-4-heptylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Br/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h8-11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKMTIJHJWYYAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379378 | |
Record name | 1-Bromo-4-heptylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76287-49-5 | |
Record name | 1-Bromo-4-heptylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 76287-49-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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